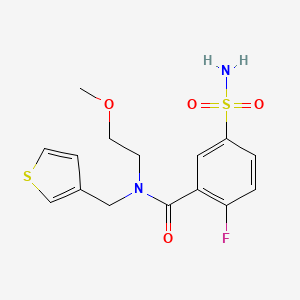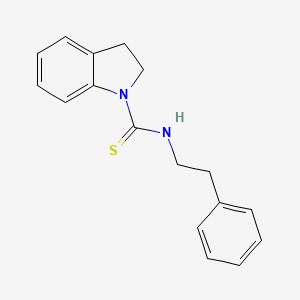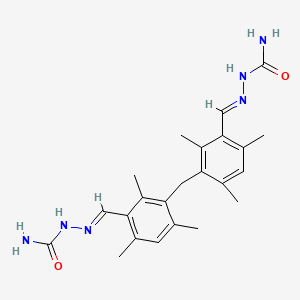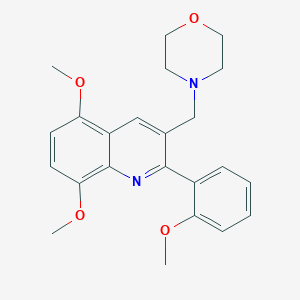
5-(aminosulfonyl)-2-fluoro-N-(2-methoxyethyl)-N-(3-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often employs methods that include catalysis and rearrangements. For example, Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free synthesis method involving microwave-assisted Fries rearrangement, highlighting the utility of heterocyclic amides as intermediates (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The crystal structure of related compounds has been determined, providing insights into the molecular arrangement and intermolecular interactions. Li et al. (2008) synthesized and analyzed the crystal structure of a similar benzamide derivative, showcasing its unique class and preliminary biological activities (Li et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving benzamide compounds can lead to a variety of products, depending on the reactants and conditions. For instance, Liu et al. (2015) demonstrated the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides from N-sulfonylimines under catalyst-free conditions, showcasing the versatility of benzamide derivatives in chemical synthesis (Liu et al., 2015).
Physical Properties Analysis
Investigations into the physical properties of benzamide derivatives reveal diverse polymorphic forms and thermodynamic stability. Yanagi et al. (2000) detailed the characterization of two polymorphs of a benzamide derivative, providing valuable data on their stability and behavior under different conditions (Yanagi et al., 2000).
properties
IUPAC Name |
2-fluoro-N-(2-methoxyethyl)-5-sulfamoyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4S2/c1-22-6-5-18(9-11-4-7-23-10-11)15(19)13-8-12(24(17,20)21)2-3-14(13)16/h2-4,7-8,10H,5-6,9H2,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGBYRKXLNKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-bromobenzyl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5608384.png)
![N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5608392.png)

![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5608406.png)
![methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B5608410.png)
![(1S*,5R*)-3-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5608418.png)
![3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5608433.png)



![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608470.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-phenyl-1,3-thiazol-2-yl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5608476.png)
